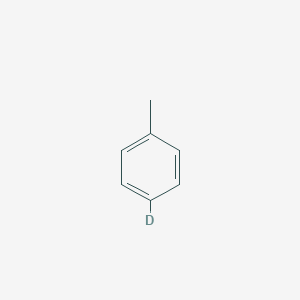

Toluene-4-d1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Toluene-4-d1, also known as 4-deuterotoluene, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and in this compound, one of the hydrogen atoms in the toluene molecule is replaced by deuterium. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Toluene-4-d1 can be synthesized through several methods. One common approach involves the deuteration of toluene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient exchange of hydrogen atoms with deuterium.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Toluene-4-d1 undergoes various chemical reactions similar to those of toluene. These include:

Oxidation: this compound can be oxidized to form benzyl alcohol, benzaldehyde, and benzoic acid.

Reduction: The compound can be reduced to form methylcyclohexane.

Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of compounds such as nitrotoluene and chlorotoluene.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Reagents like nitric acid (HNO3) and chlorine (Cl2) are used for nitration and chlorination reactions, respectively.

Major Products

The major products formed from these reactions include benzyl alcohol, benzaldehyde, benzoic acid, methylcyclohexane, nitrotoluene, and chlorotoluene.

Scientific Research Applications

Toluene-4-d1 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Toluene-4-d1 exerts its effects is primarily through the incorporation of deuterium into various molecular pathways. Deuterium has a slightly different bond strength compared to hydrogen, which can influence reaction rates and mechanisms. This property is exploited in studies to gain insights into reaction dynamics and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Benzene: A simple aromatic hydrocarbon with similar chemical properties.

Ethylbenzene: An aromatic hydrocarbon with an ethyl group attached to the benzene ring.

Xylene: A group of three isomers with two methyl groups attached to the benzene ring.

Uniqueness

Toluene-4-d1 is unique due to the presence of deuterium, which provides distinct advantages in research applications. The deuterium atom allows for the study of reaction mechanisms and pathways with greater precision, making it a valuable tool in various scientific fields.

Biological Activity

Toluene-4-d1, a deuterated form of toluene, is an organic compound that has garnered attention in various fields, particularly in toxicology and pharmacology. This article explores its biological activity, including its effects on the central nervous system (CNS), metabolic pathways, and implications for human health.

This compound shares similar chemical properties with its non-deuterated counterpart, toluene. It is a colorless liquid with a distinctive smell and is primarily used as an industrial solvent. The metabolism of toluene involves several pathways, primarily through cytochrome P450 enzymes, leading to the formation of metabolites such as benzyl alcohol and benzoic acid. These metabolites are further conjugated with glycine to form hippuric acid, which is excreted in urine .

Metabolic Pathways

| Metabolite | Pathway Description |

|---|---|

| Benzyl Alcohol | Formed through hydroxylation of the methyl group by CYP2E1, CYP2B6, and CYP1A2. |

| Benzoic Acid | Oxidized from benzyl alcohol and conjugated with glycine to form hippuric acid. |

| Hippuric Acid | Major urinary metabolite indicating toluene exposure; used as a biomarker. |

Central Nervous System Activity

This compound exhibits significant effects on the CNS. Research indicates that toluene can act as both a depressant and a stimulant depending on the concentration and exposure duration. It enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission . Conversely, it inhibits nicotinic acetylcholine receptors and voltage-gated sodium channels, contributing to its neurotoxic effects.

Key Findings:

- GABA Receptor Modulation: Toluene enhances GABA receptor activity, leading to neuronal hyperpolarization and reduced excitability .

- Inhibition of Sodium Channels: Toluene inhibits Nav1.4 and Nav1.5 sodium channels, affecting action potential generation in neurons .

- Cognitive Effects: Exposure to toluene has been linked to cognitive deficits at certain concentrations; however, significant impairments were observed primarily at higher exposure levels .

Occupational Exposure Risks

A study conducted on workers exposed to toluene revealed correlations between exposure levels and cognitive function impairments. Workers exposed to concentrations above 100 ppm exhibited notable declines in attention and memory . The study utilized passive dosimetry combined with urinary biomarker analysis (ortho-cresol) to assess exposure accurately.

Animal Studies

Animal models have demonstrated that chronic exposure to toluene results in altered neurotransmitter levels, particularly catecholamines. These changes are associated with behavioral alterations indicative of CNS depression or stimulation depending on the exposure context .

Properties

Molecular Formula |

C7H8 |

|---|---|

Molecular Weight |

93.14 g/mol |

IUPAC Name |

1-deuterio-4-methylbenzene |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D |

InChI Key |

YXFVVABEGXRONW-VMNATFBRSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)C |

Canonical SMILES |

CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.